molecular formula C23H25FN2O3S B2726977 6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892783-11-8

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2726977
CAS RN: 892783-11-8
M. Wt: 428.52
InChI Key: VPRYWRWYUAIJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

The antibacterial potency of fluoroquinolones and related compounds has been extensively studied. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinolone have shown potent antibacterial activities against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, highlighting their therapeutic potential in treating infections caused by these pathogens (Kuramoto et al., 2003). Another study focused on the synthesis and evaluation of 6-fluoro and 6,8-difluoro-7-(azole substituted) quinolones, further emphasizing the structure-activity relationship that underpins the antibacterial potency of these compounds (Uno et al., 1987).

Biological Zinc (II) Studies

Compounds similar to the queried chemical have been utilized in the study of biological zinc (II). Zinquin ester and Zinquin acid are examples of zinc(II)-specific fluorophores derived from similar chemical scaffolds. These compounds have been applied in the study of biological zinc, showcasing their utility in understanding zinc's role in biological systems (Mahadevan et al., 1996).

Sensing Applications

The structural framework of quinolones and related compounds has been adapted for sensing applications. For example, studies have explored the use of quinoline-based isomers for fluorescence sensing, demonstrating their capability to detect metal ions such as Al3+ and Zn2+ through distinct fluorescence enhancements. This property is attributed to the photophysical mechanism of photoinduced electron transfer, facilitating the detection of these ions in various environments (Hazra et al., 2018).

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-7-9-26(10-8-15)21-13-20-18(12-19(21)24)23(27)22(14-25(20)3)30(28,29)17-6-4-5-16(2)11-17/h4-6,11-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRYWRWYUAIJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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